molecular formula C9H6Br5NO2 B12560689 2,3,4,5,6-Pentabromo-L-phenylalanine CAS No. 194204-61-0

2,3,4,5,6-Pentabromo-L-phenylalanine

Cat. No.: B12560689
CAS No.: 194204-61-0
M. Wt: 559.7 g/mol
InChI Key: PBHLJOHBGWKERZ-VKHMYHEASA-N
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Description

2,3,4,5,6-Pentabromo-L-phenylalanine: is a brominated derivative of the amino acid L-phenylalanine. This compound is characterized by the substitution of hydrogen atoms on the benzene ring of phenylalanine with bromine atoms at positions 2, 3, 4, 5, and 6. The molecular formula of this compound is C9H6Br5NO2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentabromo-L-phenylalanine typically involves the bromination of L-phenylalanine. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to control temperature, pressure, and reaction time. The use of catalysts and solvents can optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentabromo-L-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,4,5,6-Pentabromo-L-phenylalanine has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentabromo-L-phenylalanine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms on the benzene ring can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5,6-Pentabromobenzyl alcohol: Another brominated compound with similar bromination patterns.

    2,3,4,5,6-Pentabromotoluene: A brominated derivative of toluene with similar properties.

    2,3,4,5,6-Pentabromophenol: A brominated phenol with similar chemical behavior.

Uniqueness

2,3,4,5,6-Pentabromo-L-phenylalanine is unique due to its amino acid structure, which allows it to interact with biological systems in ways that other brominated compounds cannot.

Properties

CAS No.

194204-61-0

Molecular Formula

C9H6Br5NO2

Molecular Weight

559.7 g/mol

IUPAC Name

(2S)-2-amino-3-(2,3,4,5,6-pentabromophenyl)propanoic acid

InChI

InChI=1S/C9H6Br5NO2/c10-4-2(1-3(15)9(16)17)5(11)7(13)8(14)6(4)12/h3H,1,15H2,(H,16,17)/t3-/m0/s1

InChI Key

PBHLJOHBGWKERZ-VKHMYHEASA-N

Isomeric SMILES

C(C1=C(C(=C(C(=C1Br)Br)Br)Br)Br)[C@@H](C(=O)O)N

Canonical SMILES

C(C1=C(C(=C(C(=C1Br)Br)Br)Br)Br)C(C(=O)O)N

Origin of Product

United States

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